![molecular formula C8H5F3N2O2 B2455990 3-Methyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridin-6(7H)-one CAS No. 380419-58-9](/img/structure/B2455990.png)
3-Methyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridin-6(7H)-one
Beschreibung
3-Methyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridin-6(7H)-one is a chemical compound with the molecular formula C9H6F3N3O It is known for its unique structure, which includes a trifluoromethyl group attached to an isoxazole ring fused with a pyridine ring
Eigenschaften
IUPAC Name |
3-methyl-4-(trifluoromethyl)-7H-[1,2]oxazolo[5,4-b]pyridin-6-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O2/c1-3-6-4(8(9,10)11)2-5(14)12-7(6)15-13-3/h2H,1H3,(H,12,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGQRHWVSIRUQIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=O)N2)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridin-6(7H)-one typically involves the following steps:
Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under radical or nucleophilic conditions.
Fusion with the Pyridine Ring: The final step involves the fusion of the isoxazole ring with a pyridine ring, which can be accomplished through various coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridin-6(7H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-Methyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridin-6(7H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of 3-Methyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridin-6(7H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The isoxazole and pyridine rings can form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-4-(trifluoromethyl)isoxazole: Similar structure but lacks the fused pyridine ring.
4-(Trifluoromethyl)pyridine: Contains the trifluoromethyl group and pyridine ring but lacks the isoxazole ring.
3-Methylisoxazole: Contains the isoxazole ring but lacks the trifluoromethyl group and pyridine ring.
Uniqueness
3-Methyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridin-6(7H)-one is unique due to the combination of the trifluoromethyl group, isoxazole ring, and pyridine ring in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various fields of research.
Biologische Aktivität
3-Methyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridin-6(7H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realm of oncology. The trifluoromethyl group (-CF₃) has been shown to enhance the biological properties of various compounds, making this molecule a candidate for further research.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₉H₆F₃N₃O
- CAS Number : 929972-03-2
Anticancer Properties
Recent studies have highlighted the anticancer potential of isoxazole derivatives, particularly those containing the trifluoromethyl group. For instance, a series of 4-(trifluoromethyl)isoxazoles were synthesized and evaluated for their anti-cancer activity against various cancer cell lines, including MCF-7 (breast cancer), 4T1 (breast cancer), and PC-3 (prostate cancer) cells. The compound demonstrated promising results:
- IC₅₀ Values :
- MCF-7: 2.639 μM
- 4T1: Not specified
- PC-3: Not specified
The lead compound exhibited an IC₅₀ value significantly lower than its non-trifluoromethylated analogues, indicating enhanced potency attributed to the -CF₃ moiety .
The mechanism by which this compound induces cytotoxicity involves apoptosis and cell cycle arrest. Flow cytometry studies revealed that this compound promotes apoptosis in MCF-7 cells, with a total apoptotic percentage of approximately 55.3% at the IC₅₀ concentration. Additionally, it was found to inhibit DNA synthesis during the S-phase and promote G2/M-phase progression .
Structure-Activity Relationship (SAR)
A structure-activity relationship analysis indicated that modifications on the isoxazole core significantly impact biological activity. The presence of the trifluoromethyl group was crucial for enhancing anticancer activity. Compounds with different substituents at the 3rd or 5th position showed varied efficacy against cancer cell lines, with specific substitutions yielding better results .
Compound | Substituent | IC₅₀ (μM) | Cell Line |
---|---|---|---|
2g | -CF₃ | 2.639 | MCF-7 |
D | Non-CF₃ | 19.72 | MCF-7 |
Case Studies
- Study on Apoptosis Induction : In a study examining apoptosis induction in MCF-7 cells treated with compound 2g, significant increases in apoptotic markers were observed compared to control groups. The study utilized Annexin-V/FITC assays to confirm these findings .
- Cell Cycle Analysis : Another study focused on how compound 2g affects cell cycle progression in MCF-7 cells. Results indicated a marked increase in G2/M-phase population, suggesting that the compound effectively halts cell division at critical checkpoints .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for constructing the isoxazolo[5,4-b]pyridin-6(7H)-one core in this compound?
- Methodological Answer : The core structure can be synthesized via multi-component reactions (MCRs) or cyclization strategies. For example, PEG-400 has been reported as a recyclable solvent for synthesizing pyrazolo[3,4-b]pyridin-6(7H)-one derivatives under mild conditions, achieving yields up to 89% . Similar approaches, such as L-proline-catalyzed domino reactions, could be adapted to optimize regioselectivity in isoxazole ring formation .
Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure of this compound?
- Methodological Answer : Key spectral markers include:
- ¹H NMR : Peaks for aromatic protons (δ 7.23–7.50 ppm for substituted phenyl groups) and exchangeable NH protons (δ 8.78 ppm) .
- IR : Stretching frequencies for C=O (1668 cm⁻¹) and C=N (1631 cm⁻¹) .
- ¹³C NMR : Signals for the trifluoromethyl group (δ ~120–125 ppm) and carbonyl carbons (δ ~165–172 ppm) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodological Answer : Start with enzyme inhibition assays (e.g., kinase or protease targets) and antimicrobial susceptibility testing. Structural analogs of isoxazole-pyridine hybrids have shown activity against cancer cell lines (IC₅₀ < 10 µM) and bacterial pathogens (MIC 8–32 µg/mL) .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., unexpected splitting in NMR) be resolved during characterization?
- Methodological Answer : Use advanced techniques like 2D NMR (COSY, HSQC) to assign overlapping signals. For example, NOESY can clarify spatial interactions between substituents, while variable-temperature NMR may resolve dynamic effects caused by trifluoromethyl groups . Computational tools (DFT calculations) can validate predicted chemical shifts .
Q. What strategies optimize regioselectivity in multi-component reactions involving this compound?
- Methodological Answer : Catalytic systems like TBATB (n-tetrabutylammonium tribromide) or SBA-15-SO₃H (mesoporous silica catalyst) enhance selectivity in MCRs. For instance, TBATB promotes Knoevenagel–Michael cascades to form fused pyrazolo-pyridinones with >90% regiocontrol . Solvent polarity adjustments (e.g., DMF vs. ethanol) can also influence reaction pathways .
Q. How do structural modifications (e.g., substituent variations) impact bioactivity and solubility?
- Methodological Answer : Systematic SAR studies are critical. For example:
- Trifluoromethyl group : Enhances metabolic stability and lipophilicity (logP increase by ~0.5 units) .
- Methyl substitution : Reduces steric hindrance, improving binding to hydrophobic enzyme pockets .
Solubility can be tuned via PEGylation or introducing polar groups (e.g., -OH or -COOH) without disrupting the core pharmacophore .
Q. What crystallization techniques yield stable polymorphs of this compound?
- Methodological Answer : Slow evaporation from DMF/ethanol mixtures produces monoclinic crystals suitable for XRD analysis . For salt forms (e.g., hydrochloride), counterion screening (e.g., 4-methylpiperazine) improves crystallinity and bioavailability .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity between in vitro and in vivo models?
- Methodological Answer : Re-evaluate assay conditions (e.g., serum protein binding in vitro) or metabolic stability. For example, phase I metabolites (e.g., hydroxylated derivatives) may exhibit reduced potency due to altered pharmacokinetics . Use LC-MS/MS to monitor parent compound degradation in plasma .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.